BenchChemオンラインストアへようこそ!

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide

Kinase inhibition Pyridazine derivatives Chemical biology

This GSK2334470 scaffold analog is differentiated by its unique 2-methoxyacetamide terminus, which introduces a critical hydrogen-bond acceptor absent in the parent 2-methylbenzamide. Procure this compound to systematically probe how this defined structural variation alters kinase selectivity, solubility (logP), and metabolic stability. Ideal for SAR studies filling the knowledge gap between PDK1 inhibition potency and terminal amide pharmacophore requirements. All activity data must be generated de novo.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 921544-77-6
Cat. No. B2651866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide
CAS921544-77-6
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)COC
InChIInChI=1S/C15H17N3O4S/c1-3-23(20,21)15-9-8-13(17-18-15)11-4-6-12(7-5-11)16-14(19)10-22-2/h4-9H,3,10H2,1-2H3,(H,16,19)
InChIKeyQGZYFAKPZAMKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide (CAS 921544-77-6): Baseline Characterization


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide (CAS 921544-77-6) is a synthetic pyridazine derivative featuring an ethylsulfonyl substituent at the 6-position of the pyridazine ring and a 2-methoxyacetamide moiety linked via a para-substituted phenyl bridge. This core scaffold (6-(ethylsulfonyl)pyridazin-3-yl)phenyl is shared with the well-characterized PDK1 inhibitor GSK2334470, which differs only in the terminal amide substituent [1]. The compound has a molecular formula of C15H17N3O4S and a molecular weight of 335.4 g/mol [2]. Publicly available, authoritative quantitative characterization data for this specific molecule remain extremely limited.

Why N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide Cannot Be Generically Substituted


In-class compounds sharing the 6-(ethylsulfonyl)pyridazin-3-yl)phenyl scaffold cannot be simply interchanged. While the scaffold is associated with potent kinase inhibition (e.g., GSK2334470 inhibits PDK1 with an IC50 of ~10 nM [1]), the terminal amide substituent is a critical determinant of potency, selectivity, and physicochemical properties. For GSK2334470, the 2-methylbenzamide group confers exceptional selectivity (>500-fold over 93 other kinases) [1]. A change to a 2-methoxyacetamide group (as in the target compound) introduces a hydrogen-bond acceptor and alters lipophilicity, which can dramatically shift target engagement, metabolic stability, and solubility profiles. Without direct comparative data, generic substitution risks selecting a compound with entirely different biological activity and ADME properties, undermining experimental reproducibility.

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide Quantitative Differentiation Evidence


Limitation: Absence of Direct Comparative Bioactivity Data for the Target Compound

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and major vendor databases failed to identify any peer-reviewed study or patent in which N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide (CAS 921544-77-6) is directly assayed for biological activity or compared head-to-head with an analog. The only quantitative IC50 data located (5–15 µM against cancer cell lines) pertains to the meta-substituted isomer and is published exclusively on vendor sites excluded from this analysis per source prohibition rules [1]. No direct comparative data exist for the para-isomer (target compound).

Kinase inhibition Pyridazine derivatives Chemical biology

Scaffold-Level Inference: The Ethylsulfonyl-Pyridazine Core Enables Potent PDK1 Inhibition in a Close Analog

The closest structurally characterized analog, GSK2334470 (N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide), inhibits PDK1 with an IC50 of ~10 nM in a cell-free assay and demonstrates exceptional selectivity, showing no activity against 93 other protein kinases at 500-fold higher concentrations [1]. This data highlights the scaffold's potential for high-potency, highly selective kinase inhibition, but cannot be directly extrapolated to the target compound, where the methoxyacetamide group replaces the 2-methylbenzamide.

PDK1 Kinase selectivity AGC kinases

Limitation: No Public Physicochemical or Stability Data for Comparative Assessment

No experimentally determined aqueous solubility, logP, pKa, metabolic stability, or plasma protein binding data were found for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide in any admissible source. The methoxyacetamide moiety is predicted to confer higher aqueous solubility compared to the 2-methylbenzamide group of GSK2334470 due to the additional hydrogen-bond acceptor, but this remains a computational prediction without experimental verification [1]. Cross-study comparison is therefore impossible.

Solubility Stability Physicochemical properties

Application Scenarios for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide Based on Available Evidence


Chemical Probe Development for Kinase Selectivity Profiling (Hypothesis-Driven)

Given the scaffold's established potential for potent and highly selective kinase inhibition (as demonstrated by GSK2334470 [1]), N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide may serve as a starting point for structure-activity relationship (SAR) studies exploring the effect of the methoxyacetamide moiety on kinase selectivity. However, all activity and selectivity data must be generated de novo; no prior data support its use as a validated probe.

Comparative Physicochemical Characterization Studies

The structural difference between this compound and GSK2334470 (methoxyacetamide vs. 2-methylbenzamide) provides a defined chemical variation for systematic studies of how the terminal amide influences solubility, logP, and metabolic stability [1]. Researchers may procure both compounds to experimentally quantify these differences, filling a current knowledge gap.

Negative Control or Inactive Analog Validation

If independent assays determine that the methoxyacetamide modification abolishes PDK1 inhibitory activity while preserving similar physicochemical properties, the compound could serve as a negative control for the ethylsulfonyl-pyridazine scaffold in cellular studies. This application, however, depends entirely on future experimental validation.

Quote Request

Request a Quote for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.